4-(thiophen-3-ylmethyl)thiomorpholine
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Overview
Description
4-(Thiophen-3-ylmethyl)thiomorpholine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is characterized by a thiomorpholine ring substituted with a thiophen-3-ylmethyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-ylmethyl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of thiomorpholine with thiophen-3-ylmethyl halides under basic conditions. For example, thiomorpholine can be reacted with thiophen-3-ylmethyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-ylmethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiomorpholine derivatives with reduced thiophene rings using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(Thiophen-3-ylmethyl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the thiophen-3-ylmethyl group can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog without the thiophen-3-ylmethyl group.
Morpholine: Contains an oxygen atom instead of sulfur in the ring.
Piperazine: Contains two nitrogen atoms in the ring.
Uniqueness
4-(Thiophen-3-ylmethyl)thiomorpholine is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with the thiophen-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(thiophen-3-ylmethyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS2/c1-4-12-8-9(1)7-10-2-5-11-6-3-10/h1,4,8H,2-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGZYVEHFZQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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